molecular formula C8H9N3O B15072280 5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 189116-37-8

5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B15072280
CAS No.: 189116-37-8
M. Wt: 163.18 g/mol
InChI Key: WYHMSIJTDUGAFR-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of 5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine typically involves a two-step sequence starting from the appropriate methyl ketone. The first step involves the formation of an intermediate, which is then cyclized to form the final product. This method is known for its simplicity and efficiency, making it suitable for both laboratory and industrial production .

Chemical Reactions Analysis

5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine has been identified as a strategic compound for optical applications due to its tunable photophysical properties. It is used in the development of fluorescent probes for studying intracellular processes, chemosensors, and organic light-emitting devices.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties are influenced by electron-donating groups at specific positions on the fused ring, which enhance its absorption and emission behaviors. This interaction is crucial for its applications in fluorescence-based studies .

Comparison with Similar Compounds

5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine is unique due to its simpler and greener synthetic methodology compared to other fluorophores like BODIPYS. Similar compounds include other pyrazolo[1,5-a]pyrimidines, which also exhibit significant photophysical properties and are used in various optical applications. this compound stands out due to its higher efficiency and stability .

Properties

CAS No.

189116-37-8

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-methoxy-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H9N3O/c1-6-5-7-9-8(12-2)3-4-11(7)10-6/h3-5H,1-2H3

InChI Key

WYHMSIJTDUGAFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CC(=NC2=C1)OC

Origin of Product

United States

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